N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was developed as a potential treatment for autoimmune diseases and has been the subject of extensive scientific research.
Wirkmechanismus
N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response. JAK enzymes activate a family of proteins called signal transducers and activators of transcription (STATs), which in turn regulate the expression of genes involved in inflammation and immune responses. By inhibiting JAK enzymes, N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide can reduce the activity of STATs and the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and prevent tissue damage in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide is that it is a specific inhibitor of JAK enzymes, which makes it a useful tool for studying the role of JAK-STAT signaling in the immune response. However, one limitation is that it can have off-target effects on other signaling pathways, which can complicate data interpretation. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and minimize off-target effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to JAK inhibitors. Finally, there is interest in exploring the potential of JAK inhibitors as combination therapies with other drugs, such as biologics or small molecule inhibitors of other signaling pathways.
Synthesemethoden
The synthesis of N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide involves several steps, starting with the reaction between 4-chlorophenol and acetic anhydride to form 4-chloroacetophenone. This is then reacted with 3-aminophenol to form N-(4-chlorophenyl)-3-aminophenol. The final step involves the reaction between N-(4-chlorophenyl)-3-aminophenol and 2-methylbenzoyl chloride to form N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide has been the subject of extensive scientific research due to its potential as a treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which play a key role in the immune response. By inhibiting JAK enzymes, N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide can reduce inflammation and prevent damage to tissues and organs.
Eigenschaften
IUPAC Name |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-15-5-2-3-8-20(15)22(27)25-18-7-4-6-17(13-18)24-21(26)14-28-19-11-9-16(23)10-12-19/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBKARHTSBALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.